molecular formula C38H40Cl2N2O3 B3322187 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol CAS No. 1426322-82-8

4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol

Cat. No.: B3322187
CAS No.: 1426322-82-8
M. Wt: 643.6 g/mol
InChI Key: JQWKNSKWNAQZHW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including chlorophenyl groups, piperidinol groups, and a butanoyl group . It’s likely to be a white to pale yellow crystalline powder .


Molecular Structure Analysis

The molecular formula of a similar compound, 4-(4-Chlorophenyl)-piperidin-4-ol, is C11H14ClNO . The compound has a molecular weight of 211.69 g/mol . The InChI Key is PXAJMBHRLGKPQV-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound is likely to be soluble in methanol . The melting point is between 136℃ and 141℃ . The compound is likely to be a white to pale yellow crystalline powder .

Scientific Research Applications

Crystal Structure Analysis

  • The structure of a closely related compound, loperamide monohydrate, has been redetermined to provide a more precise understanding of its molecular configuration, highlighting the importance of crystallography in understanding the physical characteristics of complex organic molecules (Jasinski et al., 2012).
  • Another study explored the crystal structure of an adduct formed with 4-chlorophenyl and piperidin-1-yl substituents, offering insights into intermolecular interactions and the stability of such complex organic frameworks (Revathi et al., 2015).

Synthesis and Applications

  • Research on the synthesis of 4-hydroxypiperidin-1-yl derivatives has led to the development of new compounds with potential applications in creating fluorescent films, demonstrating the versatility of this chemical backbone in materials science (Soboleva et al., 2017).
  • A study on the synthesis of piperidine analogs highlights the chemical's role in exploring serotonin ligands, indicating its relevance in pharmaceutical research focused on the nervous system (Rádl et al., 1999).
  • New methods for creating 1-arylpiperidin-4-ols have been documented, showcasing the chemical's utility in synthesizing diverse organic compounds, which could have implications for drug development and organic chemistry (Reese & Thompson, 1988).

Safety and Hazards

The compound may cause respiratory irritation, be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1,4-bis[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40Cl2N2O3/c39-33-15-11-29(12-16-33)36(44)19-24-41(25-20-36)26-23-38(31-7-3-1-4-8-31,32-9-5-2-6-10-32)35(43)42-27-21-37(45,22-28-42)30-13-17-34(40)18-14-30/h1-18,44-45H,19-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWKNSKWNAQZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N5CCC(CC5)(C6=CC=C(C=C6)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426322-82-8
Record name Loperamide hydrochloride specified impurity E [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426322828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-CHLOROPHENYL)-1-(4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-2,2-DIPHENYLBUTANOYL)PIPERIDIN-4-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG6F79CJXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol
Reactant of Route 4
4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol
Reactant of Route 5
4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol

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